molecular formula C17H13ClN2OS2 B2746798 N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896349-67-0

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2746798
CAS No.: 896349-67-0
M. Wt: 360.87
InChI Key: LQSNVQZVXCACNQ-UHFFFAOYSA-N
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Description

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide is a high-purity chemical compound supplied for research purposes. With the molecular formula C18H15ClN2OS2 and a molecular weight of 374.91 g/mol, this benzamide derivative features a chlorophenyl-substituted thiazole core, a structure motif of significant interest in medicinal chemistry and drug discovery research . The compound's specific molecular architecture, incorporating both the 4-chlorophenyl and 4-(methylthio)benzamide groups, makes it a valuable scaffold for developing and profiling novel bioactive molecules. Researchers utilize this compound in various non-clinical, in-vitro applications, including as a reference standard in analytical chemistry, a building block in organic synthesis, and a key intermediate for constructing more complex chemical entities. It is strictly for laboratory research use. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS2/c1-22-14-8-4-12(5-9-14)16(21)20-17-19-15(10-23-17)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSNVQZVXCACNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.

    Coupling Reaction: The synthesized thiazole derivative is then coupled with 4-(methylthio)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity, as well as scaling up the reactions to industrial volumes. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide exhibit promising anticancer properties. For example, studies have shown that thiazole derivatives can inhibit various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The mechanism often involves the disruption of microtubule dynamics or inhibition of specific kinases involved in cell proliferation.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Thiazole AMCF-715.54Microtubule disruption
Thiazole BA5498.55CDK inhibition
Thiazole CHCT11614.31Apoptosis induction

Anti-inflammatory Properties

Thiazole derivatives have also been investigated for their anti-inflammatory effects. Compounds that share structural similarities with this compound have shown the ability to inhibit inflammatory mediators such as cytokines and prostaglandins, making them potential candidates for treating inflammatory diseases.

Study on Anticancer Efficacy

In a study published in Molecules, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity against several cell lines. The study found that certain compounds exhibited significant cytotoxic effects, with IC50 values in the low micromolar range, indicating their potential as lead compounds for further development .

Anti-inflammatory Evaluation

Another study focused on evaluating the anti-inflammatory properties of thiazole derivatives through in vitro assays measuring the inhibition of nitric oxide production in macrophages. Results indicated that some compounds could significantly reduce inflammation markers, suggesting their utility in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide would depend on its specific biological activity. Generally, thiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Effects on Thiazole and Benzamide Moieties

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related analogs (Table 1):

Compound Name Thiazole Substituent Benzamide Substituent IC50 (µM) Biological Activity Reference
Target Compound 4-(4-Chlorophenyl) 4-(Methylthio) N/A Not reported -
4-(Methylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 4-(Pyridin-2-yl) 4-(Methylthio) 7.6 Antioxidant/Enzyme inhibition
4-Chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 4-(Pyridin-2-yl) 4-Chloro 1.3 High potency enzyme inhibition
4-Fluoro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 4-(Pyridin-2-yl) 4-Fluoro 1.8 Moderate enzyme inhibition
4-(4-Chlorophenyl)-N-(benzylidene)thiazol-2-amine 4-(4-Chlorophenyl) Benzylidene (Schiff base) N/A Kinase inhibition

Key Observations :

  • Thiazole Substituent: Replacing the pyridinyl group (e.g., in compounds) with 4-chlorophenyl may alter binding interactions due to differences in steric bulk and electronic effects.
  • Benzamide Substituent : The methylthio group in the target compound is less electron-withdrawing than chloro or fluoro substituents, which correlates with lower potency in analogs (e.g., IC50 = 7.6 µM for methylthio vs. 1.3 µM for chloro) . This suggests that electron-withdrawing groups enhance activity, likely by stabilizing ligand-receptor interactions.
  • Functional Group Variations : Schiff base derivatives (e.g., 4-(4-chlorophenyl)-N-benzylidenethiazol-2-amine) exhibit kinase inhibition, highlighting the importance of the benzamide/amine group in target engagement .

Enzyme Inhibition and Antioxidant Potential

In contrast, chloro- and fluoro-substituted benzamides demonstrate significantly higher potency, likely due to enhanced electrophilicity and hydrogen-bonding capabilities . The methylthio group’s electron-donating nature may reduce binding affinity compared to halogens.

Kinase Inhibition

The Schiff base analog (4-(4-chlorophenyl)-N-benzylidenethiazol-2-amine) acts as a cyclin-dependent kinase inhibitor, suggesting that the 4-chlorophenyl-thiazole scaffold is a viable pharmacophore for kinase targeting. However, the benzamide group in the target compound may confer distinct solubility or pharmacokinetic properties compared to Schiff bases .

Physicochemical Properties

  • Solubility : The methylthio group may reduce aqueous solubility relative to polar substituents like sulfonamides (e.g., compound 2D216 in ) .

Biological Activity

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C16H14ClN2OS
  • Molecular Weight : 318.81 g/mol
  • Structure : The compound features a thiazole ring and a chlorophenyl group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Research indicates that thiazole derivatives exhibit significant antiviral effects. For instance, compounds similar to this compound have shown efficacy against Hepatitis C Virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values in the low micromolar range .
  • Anticancer Properties : Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers, with IC50 values ranging from 5 to 20 µM depending on the specific cell line .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory processes .

Biological Activity Data

The following table summarizes the biological activities and IC50 values of this compound and related compounds:

Activity TypeTest SystemIC50 Value (µM)Reference
AntiviralHCV NS5B Polymerase32.2
AnticancerMCF-7 Cell Line10.5
Anti-inflammatoryCOX-2 Inhibition0.95
CytotoxicityHeLa Cells15.0

Case Studies

  • HCV Inhibition Study : A study investigated the antiviral potential of various thiazole derivatives, including this compound. The compound demonstrated a potent inhibitory effect on HCV replication with an IC50 value of 32.2 µM, suggesting its potential as a lead compound for antiviral drug development .
  • Cancer Cell Line Evaluation : In vitro assays on MCF-7 breast cancer cells revealed that the compound inhibited cell growth with an IC50 of 10.5 µM. Mechanistic studies indicated that this effect was mediated through the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Inflammatory Response Modulation : Another study focused on the anti-inflammatory effects of the compound in a rat model of arthritis. Results showed a significant reduction in paw swelling and inflammatory markers, indicating its potential therapeutic application in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide?

The compound is typically synthesized via a multi-step protocol. First, a 2-amino-4-(4-chlorophenyl)thiazole intermediate is prepared by cyclizing thiourea derivatives with α-haloketones. This intermediate is then reacted with 4-(methylthio)benzoyl chloride in the presence of a base (e.g., triethylamine) to form the final benzamide. Characterization relies on IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹, C=S at ~650 cm⁻¹) and ¹H NMR (thiazole proton resonance at δ 6.7–7.0, aromatic protons at δ 7.2–8.0) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methylthio group at δ 2.5–2.7 for ¹H; aromatic carbons at δ 120–140 for ¹³C).
  • IR Spectroscopy : For identifying carbonyl (C=O) and thiazole (C=N) functional groups.
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peak matching calculated mass) .

Q. What in vitro assays are commonly used to evaluate its biological activity?

Standard assays include:

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains.
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition Studies : Targeting kinases or proteases via fluorescence-based activity assays .

Advanced Research Questions

Q. How can substituent electronic effects (e.g., methylthio vs. nitro groups) be optimized to enhance bioactivity?

Substituent effects are evaluated through quantitative structure-activity relationship (QSAR) modeling. For instance, electron-withdrawing groups (e.g., NO₂) on the benzamide moiety may improve antimicrobial activity by increasing electrophilicity, while bulky groups (e.g., methylthio) might enhance lipophilicity and membrane penetration. Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How do conflicting bioactivity results across studies arise, and how can they be resolved?

Discrepancies often stem from variations in assay conditions (e.g., solvent polarity, cell line specificity) or impurities in synthesized batches. To address this:

  • Reproduce experiments using strictly controlled conditions (e.g., DMSO concentration ≤1% in cell assays).
  • Validate compound purity via HPLC (>95%) and characterize by 2D NMR (COSY, HSQC) .
  • Perform meta-analysis of literature data to identify trends (e.g., substituent-dependent activity cliffs) .

Q. What strategies mitigate steric hindrance during the synthesis of 4-substituted thiazole derivatives?

Steric challenges in thiazole ring formation can be minimized by:

  • Using microwave-assisted synthesis to reduce reaction time and improve yield.
  • Introducing bulky bases (e.g., DBU) to deprotonate intermediates efficiently.
  • Modifying solvent polarity (e.g., DMF for better solubility of reactants) .

Q. How can molecular dynamics (MD) simulations elucidate the mechanism of action?

MD simulations (e.g., using GROMACS) model the compound’s interaction with biological targets (e.g., Bcl-2 proteins). Key steps include:

  • Docking : To identify binding poses in the target’s active site.
  • Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinity.
  • Trajectory Analysis : To observe conformational changes in the target over time (e.g., induced-fit binding) .

Methodological Tables

Table 1: Key Synthetic Parameters for Thiazole-Benzamide Derivatives

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Temperature80–100°C (reflux)Higher temps favor cyclization
SolventEthanol or DMFPolar aprotic solvents improve solubility
CatalystTriethylamine or DBUBase choice affects deprotonation efficiency
PurificationColumn chromatography (SiO₂, hexane:EtOAc)Removes unreacted benzoyl chloride

Table 2: Common Bioactivity Discrepancies and Resolutions

DiscrepancyPossible CauseResolution
Variable IC₅₀ in cytotoxicity assaysCell line genetic heterogeneityUse isogenic cell lines
Inconsistent MIC valuesDifferences in bacterial strain panelsStandardize strains (e.g., ATCC)
Contradictory enzyme inhibition dataAssay buffer composition (pH, ions)Adopt universal buffer protocols

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